ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a sulfonamide group
Properties
IUPAC Name |
ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPPDNIYKFVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with N-methyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting voltage-gated sodium channels.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with molecular targets such as voltage-gated sodium channels. The compound can block these channels, thereby inhibiting the propagation of action potentials in neurons . This makes it a potential candidate for the development of anesthetic or anticonvulsant drugs.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate methanesulfonate: Known for its use as a calcium channel inhibitor.
Ethyl 4-methyl-3-{[4-(N-methylbenzenesulfonamido)benzene]amido}benzoate: Similar structure but with a different substitution pattern on the benzoate ester.
Uniqueness
Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .
Biological Activity
Ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Amido groups : Contributing to its interaction with biological targets.
- Benzoate moiety : Enhancing lipophilicity and potential receptor binding.
The molecular formula is , with a molecular weight of approximately 348.43 g/mol.
Anticancer Properties
Research indicates that compounds structurally similar to ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action typically involve:
- Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with cell cycle progression.
- Induction of apoptosis : Ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may induce programmed cell death through the activation of intrinsic apoptotic pathways.
The biological activity is believed to stem from interactions with specific molecular targets, including:
- Enzymatic inhibition : Targeting enzymes involved in cancer cell metabolism.
- Receptor modulation : Interacting with receptors that regulate cellular signaling pathways.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate on several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| HCT116 | 10.2 | Enzyme inhibition |
These findings suggest a promising anticancer profile, warranting further investigation into the compound's therapeutic potential.
Binding Affinity Studies
Binding affinity studies have shown that ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate interacts with specific targets within biological systems, enhancing its pharmacological properties. For instance, molecular docking simulations revealed strong binding interactions with key enzymes involved in tumor growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
